molecular formula C27H28N4O4 B297501 2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide

2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide

货号: B297501
分子量: 472.5 g/mol
InChI 键: RAYOHBDOTIXWNR-LQKURTRISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide, also known as EAI045, is a small molecule inhibitor that targets the oncogenic fusion protein EML4-ALK. This fusion protein is commonly found in non-small cell lung cancer (NSCLC) patients and is responsible for the development and progression of the disease. EAI045 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for NSCLC.

作用机制

2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide targets the EML4-ALK fusion protein, which is a constitutively active tyrosine kinase that drives the growth and proliferation of NSCLC cells. This compound binds to the ATP-binding pocket of the kinase domain of EML4-ALK and inhibits its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have specific and potent activity against EML4-ALK, with minimal off-target effects. It has been shown to inhibit the growth and proliferation of NSCLC cells that express the EML4-ALK fusion protein, while having little effect on cells that do not express this protein. This compound has also been shown to induce apoptosis in NSCLC cells, which is a desirable effect for cancer treatment. In addition, this compound has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.

实验室实验的优点和局限性

One advantage of 2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide is its specificity and potency against EML4-ALK, which makes it a valuable tool for studying the role of this protein in NSCLC. This compound can be used to investigate the downstream signaling pathways that are involved in EML4-ALK-mediated cell growth and survival. However, one limitation of this compound is that it is only effective against NSCLC cells that express the EML4-ALK fusion protein. Therefore, it may not be useful for studying other types of cancer or normal cells.

未来方向

There are several future directions for the research on 2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide. One potential direction is the development of combination therapies that include this compound and other targeted therapies for NSCLC. Another direction is the investigation of the mechanisms of resistance to this compound, which can help identify new targets for NSCLC treatment. Additionally, the evaluation of this compound in clinical trials will provide important information on its safety and efficacy as a potential treatment for NSCLC.

合成方法

The synthesis of 2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide involves several steps. The first step is the preparation of 2-(2-hydrazinyl-2-oxoethyl)benzoic acid, which is then reacted with 3-(2-formylphenyl)-2-propenal to form the Schiff base. The Schiff base is then reduced to form the corresponding hydrazone, which is further reacted with 4-ethylphenyl isocyanate to form the final product, this compound. The synthesis of this compound has been reported in several scientific journals and is considered a reliable and reproducible method.

科学研究应用

2-(2-{3-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide has been extensively studied in preclinical models of NSCLC and has shown promising results. It has been shown to inhibit the growth and proliferation of NSCLC cells that express the EML4-ALK fusion protein. In addition, this compound has been shown to induce apoptosis (programmed cell death) in these cells, which is a desirable effect for cancer treatment. This compound has also been shown to be effective in inhibiting the growth of NSCLC tumors in mouse models.

属性

分子式

C27H28N4O4

分子量

472.5 g/mol

IUPAC 名称

N//'-[(E)-[3-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(4-ethylphenyl)oxamide

InChI

InChI=1S/C27H28N4O4/c1-4-20-8-10-22(11-9-20)30-26(33)27(34)31-28-16-21-6-5-7-24(15-21)35-17-25(32)29-23-13-18(2)12-19(3)14-23/h5-16H,4,17H2,1-3H3,(H,29,32)(H,30,33)(H,31,34)/b28-16+

InChI 键

RAYOHBDOTIXWNR-LQKURTRISA-N

手性 SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC(=O)NC3=CC(=CC(=C3)C)C

SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC(=O)NC3=CC(=CC(=C3)C)C

规范 SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC(=O)NC3=CC(=CC(=C3)C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。